molecular formula C16H20N2O3 B040941 1-Methyl-5-pentyl-5-phenylbarbituric acid CAS No. 112769-18-3

1-Methyl-5-pentyl-5-phenylbarbituric acid

Cat. No. B040941
M. Wt: 288.34 g/mol
InChI Key: QPQAFLPWFVOKBJ-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-5-pentyl-5-phenylbarbituric acid, also known as phenobarbital, is a barbiturate drug that has been used for over a century as a sedative, hypnotic, and anticonvulsant. It is one of the most widely prescribed drugs for the treatment of epilepsy, and it is also used to treat other conditions such as anxiety, insomnia, and alcohol withdrawal. In

Mechanism Of Action

The exact mechanism of action of 1-Methyl-5-pentyl-5-phenylbarbituric acidl is not fully understood, but it is thought to act on the GABA-A receptor, which is a neurotransmitter receptor that is involved in the regulation of neuronal activity. Phenobarbital enhances the activity of GABA-A receptors, leading to an increase in inhibitory neurotransmission and a decrease in excitatory neurotransmission. This leads to a reduction in neuronal activity and a decrease in the frequency and severity of seizures.

Biochemical And Physiological Effects

Phenobarbital has a number of biochemical and physiological effects, including sedation, hypnosis, and anticonvulsant activity. It also has muscle relaxant properties and can be used to treat muscle spasms and rigidity. In addition, 1-Methyl-5-pentyl-5-phenylbarbituric acidl has been found to have anti-inflammatory properties and can be used to treat inflammatory conditions such as rheumatoid arthritis.

Advantages And Limitations For Lab Experiments

Phenobarbital has a number of advantages and limitations for lab experiments. Its advantages include its well-established synthesis method, its ability to cross the blood-brain barrier, and its well-characterized pharmacological properties. Its limitations include its potential for toxicity at high doses, its narrow therapeutic index, and its potential for drug interactions with other medications.

Future Directions

There are a number of future directions for the study of 1-Methyl-5-pentyl-5-phenylbarbituric acidl. One area of research is the development of new formulations of 1-Methyl-5-pentyl-5-phenylbarbituric acidl that can be administered more easily and have fewer side effects. Another area of research is the exploration of the potential use of 1-Methyl-5-pentyl-5-phenylbarbituric acidl in the treatment of other conditions, such as cancer and inflammatory diseases. Finally, there is a need for further research into the mechanism of action of 1-Methyl-5-pentyl-5-phenylbarbituric acidl and its potential for drug interactions with other medications.

Synthesis Methods

Phenobarbital can be synthesized through a reaction between malonic acid and urea, followed by a reaction with diethyl malonate and phenylacetyl chloride. The resulting compound is then reacted with methyl iodide and sodium ethoxide to produce 1-Methyl-5-pentyl-5-phenylbarbituric acidl. This synthesis method has been used for many years and has been modified over time to increase the yield and purity of the final product.

Scientific Research Applications

Phenobarbital has been extensively studied for its anticonvulsant properties and has been found to be effective in reducing the frequency and severity of seizures in patients with epilepsy. It has also been used to treat other conditions such as anxiety, insomnia, and alcohol withdrawal. In addition, 1-Methyl-5-pentyl-5-phenylbarbituric acidl has been studied for its potential use in the treatment of cancer, as it has been found to have anti-tumor properties.

properties

CAS RN

112769-18-3

Product Name

1-Methyl-5-pentyl-5-phenylbarbituric acid

Molecular Formula

C16H20N2O3

Molecular Weight

288.34 g/mol

IUPAC Name

(5S)-1-methyl-5-pentyl-5-phenyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C16H20N2O3/c1-3-4-8-11-16(12-9-6-5-7-10-12)13(19)17-15(21)18(2)14(16)20/h5-7,9-10H,3-4,8,11H2,1-2H3,(H,17,19,21)/t16-/m0/s1

InChI Key

QPQAFLPWFVOKBJ-INIZCTEOSA-N

Isomeric SMILES

CCCCC[C@@]1(C(=O)NC(=O)N(C1=O)C)C2=CC=CC=C2

SMILES

CCCCCC1(C(=O)NC(=O)N(C1=O)C)C2=CC=CC=C2

Canonical SMILES

CCCCCC1(C(=O)NC(=O)N(C1=O)C)C2=CC=CC=C2

synonyms

1-methyl-5-pentyl-5-phenylbarbituric acid
1-methyl-5-pentyl-5-phenylbarbituric acid, (R)-isomer
MPPBA

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.